(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide (Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15817786
InChI: InChI=1S/C22H23BrN2O2/c1-16-10-6-7-13-18(16)19(23)20(22(27)25-14-8-3-9-15-25)24-21(26)17-11-4-2-5-12-17/h2,4-7,10-13H,3,8-9,14-15H2,1H3,(H,24,26)/b20-19-
SMILES:
Molecular Formula: C22H23BrN2O2
Molecular Weight: 427.3 g/mol

(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide

CAS No.:

Cat. No.: VC15817786

Molecular Formula: C22H23BrN2O2

Molecular Weight: 427.3 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide -

Specification

Molecular Formula C22H23BrN2O2
Molecular Weight 427.3 g/mol
IUPAC Name N-[(Z)-1-bromo-1-(2-methylphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Standard InChI InChI=1S/C22H23BrN2O2/c1-16-10-6-7-13-18(16)19(23)20(22(27)25-14-8-3-9-15-25)24-21(26)17-11-4-2-5-12-17/h2,4-7,10-13H,3,8-9,14-15H2,1H3,(H,24,26)/b20-19-
Standard InChI Key XEKFJRJIBATNSW-VXPUYCOJSA-N
Isomeric SMILES CC1=CC=CC=C1/C(=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3)/Br
Canonical SMILES CC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Br

Introduction

Structural Characterization and Molecular Properties

Core Structural Features

(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide belongs to the class of α-bromo enamide derivatives. Its molecular formula, C22H23BrN2O2\text{C}_{22}\text{H}_{23}\text{Br}\text{N}_2\text{O}_2, reflects a configuration where a brominated propenone backbone bridges a piperidine ring and an o-tolyl-substituted benzamide group. The Z-configuration of the double bond between C1 and C2 imposes stereochemical constraints that influence both reactivity and biological target engagement .

Key functional groups include:

  • Bromine at C1: A leaving group facilitating nucleophilic substitution reactions.

  • Piperidine at C3: A six-membered amine ring contributing to solubility and hydrogen-bonding interactions.

  • Benzamide at C2: Aromatic system with potential for π-stacking and hydrophobic interactions.

Comparative Molecular Analysis

Table 1 contrasts this compound with structurally related analogues:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC22H23BrN2O2\text{C}_{22}\text{H}_{23}\text{Br}\text{N}_2\text{O}_2427.3o-Tolyl, Br, Piperidine
(Z)-N-(1-Chloro-3-oxo-3-piperidinyl variant C22H23ClN2O2\text{C}_{22}\text{H}_{23}\text{Cl}\text{N}_2\text{O}_2382.9o-Tolyl, Cl, Piperidine
Dibrominated analogue C21H20Br2N2O2\text{C}_{21}\text{H}_{20}\text{Br}_2\text{N}_2\text{O}_2492.23-Bromophenyl, Br, Piperidine

The chlorine-substituted variant exhibits reduced molecular weight and altered electrophilicity compared to the brominated target, while the dibrominated analogue demonstrates enhanced halogen-mediated interactions in biological systems.

Synthetic Pathways and Optimization Strategies

General Synthetic Approach

While explicit synthetic details for the target compound are unavailable, analogous routes for brominated enamides suggest a multi-step process:

  • Condensation Reaction: Coupling of o-tolylacetone with benzamide derivatives under basic conditions to form the enamide backbone.

  • Halogenation: Electrophilic bromination at the α-position using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4.

  • Piperidine Incorporation: Nucleophilic acyl substitution with piperidine to introduce the tertiary amine group.

Critical parameters include temperature control (<40°C to prevent Z/E isomerization) and chromatographic purification (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

Challenges in Stereochemical Control

The Z-configuration is stabilized by intramolecular hydrogen bonding between the benzamide carbonyl and the enamide NH group . Kinetic trapping during crystallization (e.g., using methanol/water mixtures) is essential to prevent thermal rearrangement to the E-isomer.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution at C1

The bromine atom undergoes SN2\text{S}_\text{N}2 reactions with primary amines (e.g., methylamine) to yield secondary amide derivatives. For example:

Target Compound+CH3NH2N(1Methylamino3oxo3piperidinylvariant)+HBr\text{Target Compound} + \text{CH}_3\text{NH}_2 \rightarrow \text{N}-(1-Methylamino-3-oxo-3-piperidinyl variant) + \text{HBr}

This reactivity is exploited to diversify the compound’s pharmacological profile .

Condensation at the Carbonyl Group

The ketone at C3 reacts with hydrazines to form hydrazones, as demonstrated in related triazolo-triazine syntheses . Such derivatives show enhanced antimicrobial activity due to increased hydrogen-bonding capacity .

Stability and Formulation Considerations

Solubility Profile

The compound’s solubility in aqueous media is limited (logP ≈ 3.8), necessitating formulation with co-solvents like PEG-400 or cyclodextrin inclusion complexes . Storage at -20°C in anhydrous DMSO ensures stability for >6 months .

Metabolic Degradation

In vitro hepatic microsome assays for related enamides indicate rapid glucuronidation at the benzamide NH group (t₁/₂ = 22 min) . Structural modifications, such as fluorination of the o-tolyl ring, may mitigate this liability .

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